Benzo[b]benzofuran-4-carboxamide, N-(4-pyridinyl)-
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Overview
Description
N-(4-Pyridinyl)dibenzo[b,d]furan-4-carboxamide: is a heterocyclic compound that features a dibenzo[b,d]furan core with a carboxamide group at the 4-position and a pyridinyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pyridinyl)dibenzo[b,d]furan-4-carboxamide typically involves the following steps:
Formation of Dibenzo[b,d]furan Core: This can be achieved through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers.
Introduction of Carboxamide Group: The carboxamide group can be introduced through the reaction of dibenzo[b,d]furan-4-carboxylic acid with an appropriate amine, such as 4-aminopyridine, under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyridinyl)dibenzo[b,d]furan-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
N-(4-Pyridinyl)dibenzo[b,d]furan-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors or modulators of specific biological targets.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-pyridinyl)dibenzo[b,d]furan-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: The parent compound, which lacks the carboxamide and pyridinyl groups, serves as a basis for comparison.
N-(4-Pyridinyl)benzamide: A similar compound with a benzene ring instead of the dibenzo[b,d]furan core.
N-(4-Pyridinyl)dibenzo[b,d]thiophene-4-carboxamide: A sulfur analog of the compound, where the oxygen in the furan ring is replaced by sulfur.
Uniqueness
N-(4-Pyridinyl)dibenzo[b,d]furan-4-carboxamide is unique due to its combination of a dibenzo[b,d]furan core with a carboxamide and pyridinyl group. This unique structure imparts specific chemical and physical properties that may not be present in similar compounds, making it valuable for various applications .
Properties
Molecular Formula |
C18H12N2O2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-pyridin-4-yldibenzofuran-4-carboxamide |
InChI |
InChI=1S/C18H12N2O2/c21-18(20-12-8-10-19-11-9-12)15-6-3-5-14-13-4-1-2-7-16(13)22-17(14)15/h1-11H,(H,19,20,21) |
InChI Key |
FMXWFMNFNUVNQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
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